N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a morpholinoethyl group, all connected through an oxalamide linkage. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of 4-chlorobenzylamine: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine.
Preparation of 2-(3-methoxyphenyl)-2-morpholinoethanol: This involves the reaction of 3-methoxybenzaldehyde with morpholine and subsequent reduction.
Coupling Reaction: The final step involves the reaction of 4-chlorobenzylamine with 2-(3-methoxyphenyl)-2-morpholinoethanol in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)acetamide
- N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea
Uniqueness
N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-29-19-4-2-3-17(13-19)20(26-9-11-30-12-10-26)15-25-22(28)21(27)24-14-16-5-7-18(23)8-6-16/h2-8,13,20H,9-12,14-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPZENNFHBZYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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